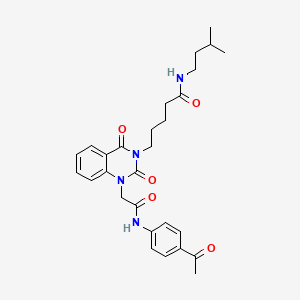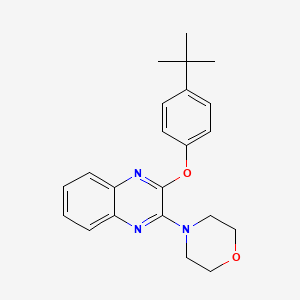
N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide, also known by its IUPAC name, is a chemical compound with the molecular formula C9H7N3OS. Let’s break down its structure:
Chemical Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide involves several steps. One common approach is the condensation reaction between 2-amino-1,3-benzothiazole and 2-chloroacetamide. The reaction proceeds as follows:
2-amino-1,3-benzothiazole+2-chloroacetamide→this compound
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to corresponding amines.
Substitution: Substituent groups can be introduced at the benzamide nitrogen or benzothiadiazole positions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide finds applications in several scientific fields:
Chemistry: Used as a building block for designing novel organic molecules.
Biology: Investigated for potential bioactivity or as a fluorescent probe.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is unique due to its specific substitution pattern, it shares similarities with other benzothiadiazole derivatives. Some similar compounds include:
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide:
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline:
2-((7-{4-[N,N-bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile:
These compounds share the benzothiadiazole core but differ in their substituents and applications.
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-2-3-6-10(9)14(18)15-11-7-4-8-12-13(11)17-19-16-12/h2-8H,1H3,(H,15,18) |
InChI Key |
QNFDMLBGCCMECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)

![1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276687.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B11276696.png)
![N-{2-[3-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11276697.png)
![Ethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276700.png)
![2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide](/img/structure/B11276708.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11276716.png)





